

Fibroblast Activation Protein Targeting Mechanism of NTFAPI (NOTA-FAPI-04)

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Compound of Interest

Compound Name:	Ntfapi
CAS No.:	2374782-03-1
Cat. No.:	B12396550

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Executive Summary

NTFAPI (also known as NOTA-FAPI-04) represents a critical evolution in the radiopharmaceutical targeting of the tumor microenvironment (TME).[1] Unlike first-generation FAP inhibitors designed solely for therapeutic inhibition, **NTFAPI** is a bioconjugate engineered specifically for Positron Emission Tomography (PET) using the Aluminum-[18F]Fluoride (Al^{18F}) method.[1]

This guide deconstructs the molecular mechanism, chemical architecture, and experimental validation of **NTFAPI**. It provides actionable protocols for researchers investigating Cancer-Associated Fibroblasts (CAFs) and establishes the causal link between the quinoline-based pharmacophore and high-contrast stromal imaging.[1]

Molecular Architecture & Design Logic

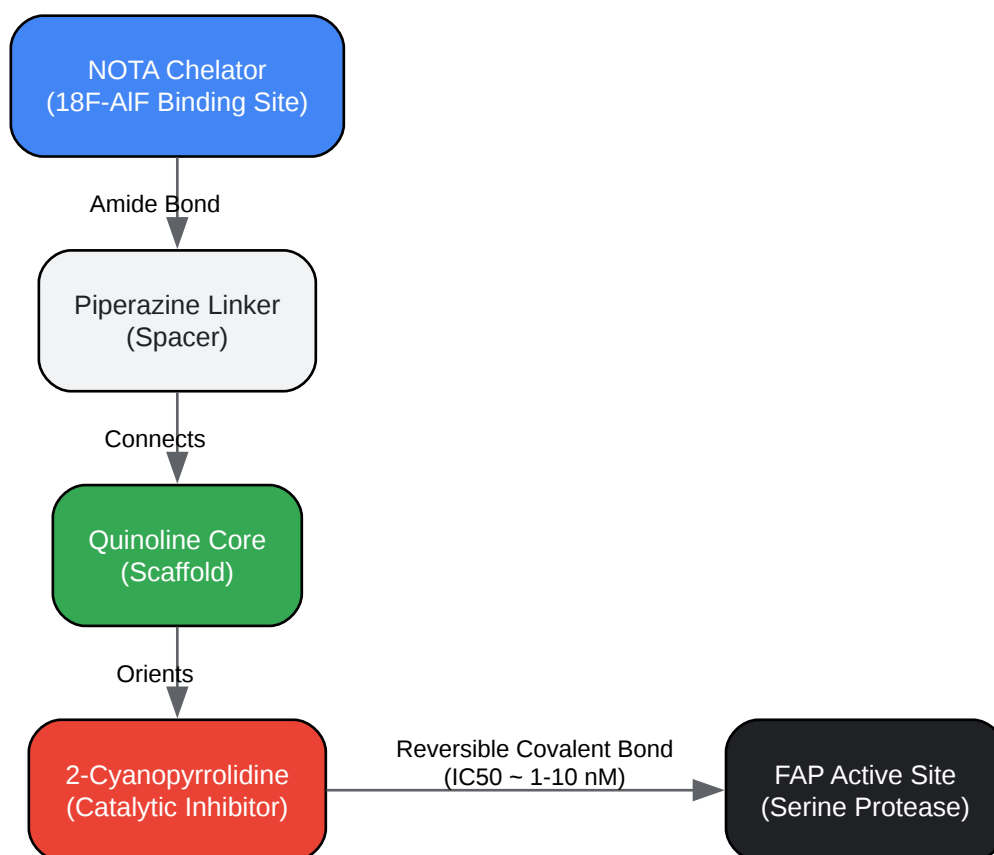
The efficacy of **NTFAPI** relies on a tripartite structure designed to balance binding affinity, metabolic stability, and radiolabeling efficiency.

Structural Components[1][2]

- The Pharmacophore (Targeting Moiety):
 - Derived from UAMC-1110, a potent FAP inhibitor.[1][2]
 - Core: A quinoline ring connected to a glycine-proline motif.[1][2]
 - Warhead: A 2-cyanopyrrolidine group.[1][2][3] This is the critical functional unit that forms a covalent-like, reversible bond with the active site of FAP.
- The Linker:
 - A piperazine-based linker ensures the bulky chelator does not sterically hinder the pharmacophore's entry into the FAP enzymatic pocket.[1]
- The Chelator (NOTA):
 - 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[1][3]
 - Why NOTA? Unlike DOTA, the NOTA cage is geometrically optimized for smaller metal ions. It allows for the stable complexation of Al¹⁸F (aluminum fluoride) at moderate temperatures (100°C), enabling ¹⁸F-labeling without the need for complex carbon-fluorine bond formation steps required by traditional ¹⁸F chemistry.[1]

Visualization of the Pharmacophore

The following diagram illustrates the functional segmentation of the **NTFAP1** molecule.



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Figure 1: Structural deconstruction of **NTFAPI** showing the flow from the radiometal binding site to the catalytic warhead.

Mechanism of Action (MoA)

Target Specificity: The FAP Enzyme

Fibroblast Activation Protein (FAP/FAP α) is a type II transmembrane serine protease (dipeptidyl peptidase).^{[1][2][4][5]} It is highly expressed in Cancer-Associated Fibroblasts (CAFs) (>90% of epithelial carcinomas) but virtually absent in healthy adult tissues, making it an ideal "pan-tumor" target.^[1]

Binding Kinetics

- Recognition: The quinoline moiety of **NTFAPI** docks into the hydrophobic S1 pocket of the FAP enzyme.

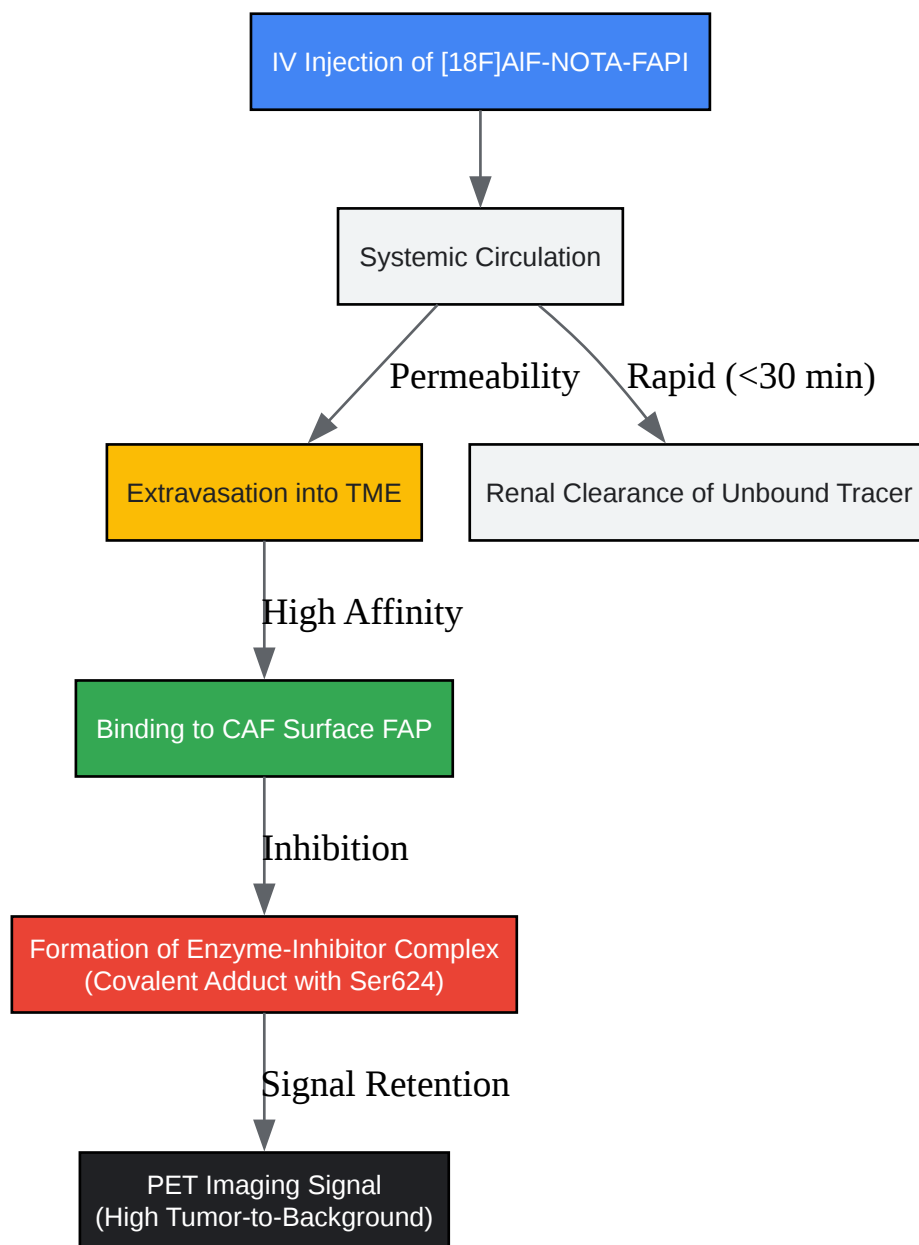
- **Inhibition:** The cyano group on the pyrrolidine ring acts as an electrophile. It undergoes a nucleophilic attack by the catalytic Serine-624 residue within the FAP active site.[1]
- **Reversibility:** Unlike irreversible inhibitors, the imidate adduct formed is reversible, but the residence time is sufficient for high-contrast imaging.
- **Selectivity:** The specific substitution pattern (difluorination on the pyrrolidine ring) enhances selectivity for FAP over homologous enzymes like DPP4 (CD26) and PREP, reducing off-target background in the liver and kidneys.

Internalization vs. Retention

While FAP is a membrane-bound protein, FAPIs like **NTFAPI** are primarily retained via affinity-driven trapping.[1] Rapid internalization is less critical than high affinity (low

) and slow off-rates (

), which ensure the tracer remains bound during the imaging window (60–120 minutes post-injection).[1]



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Figure 2: Biological fate of **NTFAPI** from injection to signal generation.[1]

Experimental Protocols

Radiosynthesis: $[^{18}\text{F}]\text{AIF-NOTA-FAPI}$

This protocol utilizes the aluminum-fluoride chelation method, allowing ^{18}F labeling in a single aqueous step without azeotropic drying.[1]

Reagents Required:

- **NTFAPI** precursor (lyophilized).[1]
- [¹⁸F]Fluoride in saline/water.[1]
- AlCl₃ solution (2 mM in sodium acetate buffer, pH 4.1).[1]
- Ethanol/Water (1:1).[1]

Step-by-Step Workflow:

- Elution: Elute ¹⁸F⁻ from the QMA cartridge using 0.4 mL of saline.
- Complexation: Add 6 μL of AlCl₃ solution (2 mM) to the ¹⁸F⁻ eluate. Incubate for 2–3 minutes to form [Al¹⁸F]²⁺.
- Conjugation: Add 50 μg of **NTFAPI** precursor (dissolved in 0.4 mL sodium acetate buffer, pH 4.0) to the [Al¹⁸F]²⁺ mixture.[1]
- Reaction: Heat at 100°C for 15 minutes.
- Purification: Pass the mixture through a C18 Sep-Pak cartridge (pre-conditioned with ethanol and water). Wash with 10 mL water to remove free ¹⁸F and Al³⁺.
- Elution: Elute the purified product with 0.5 mL ethanol, followed by saline formulation.

QC Criteria:

- Radiochemical Purity (RCP): >95% (determined by radio-HPLC or radio-TLC).
- pH: 6.5 – 7.5.[1]

In Vitro Binding Assay (IC₅₀ Determination)

To validate the affinity of **NTFAPI** (or a new batch), a competitive binding assay against a standard substrate is required.[1]

- Cell Line: FAP-overexpressing cells (e.g., HEK293-FAP) or CAF-rich tumor homogenates.[1]

- Substrate: Fluorogenic substrate (e.g., Ala-Pro-AMC).[1]
- Method:
 - Incubate recombinant human FAP (rhFAP) with varying concentrations of **NTFAPI** (0.01 nM to 1000 nM) for 15 min at 37°C.[1]
 - Add Ala-Pro-AMC substrate.[1]
 - Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) over 30 mins.
 - Plot inhibition curves to calculate IC₅₀. [1]

Reference Data (Typical Values):

Compound	Target	IC ₅₀ (nM)	Selectivity (vs DPP4)
NTFAPI (NOTA-FAPI-04)	FAP	1.2 – 6.5	> 1000-fold
FAPI-04 (Standard)	FAP	6.5	> 1000-fold
FAPI-46	FAP	2.1	> 1000-fold

Clinical Translation & Advantages[1][2]

NTFAPI addresses specific logistical bottlenecks in clinical nuclear medicine.

The ¹⁸F vs. ⁶⁸Ga Advantage

While ⁶⁸Ga-FAPI-04 is the gold standard, **NTFAPI** labeled with ¹⁸F offers distinct advantages:

- Batch Size: ¹⁸F (produced by cyclotron) allows for multi-patient doses (10–15 patients) per batch, whereas ⁶⁸Ga (generator-based) is limited to 2–3 patients per elution.[1]
- Image Quality: ¹⁸F has a lower positron energy (0.64 MeV) compared to ⁶⁸Ga (1.90 MeV), resulting in a shorter positron range and higher spatial resolution.[1]

- Half-life: ^{18}F (110 min) allows for delayed imaging and transport to satellite clinics, unlike ^{68}Ga (68 min).[1]

Diagnostic Utility

NTFAPI PET/CT is superior to [^{18}F]FDG in cancers with:

- Strong Desmoplastic Reaction: Pancreatic Ductal Adenocarcinoma (PDAC), Cholangiocarcinoma.[1]
- Low Glycolytic Activity: Signet-ring cell gastric carcinoma, well-differentiated hepatocellular carcinoma.[1]
- High Background in FDG: Brain tumors (glioblastoma), liver metastases.[1]

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